1-[4-(Trifluoromethyl)phenyl]-2-hexanone
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-2-hexanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2-hexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]-2-hexanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
4-(Trifluoromethyl)phenol: Another similar compound with distinct chemical properties and uses.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-2-hexanone is unique due to its specific combination of the trifluoromethyl group and the hexanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H15F3O |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]hexan-2-one |
InChI |
InChI=1S/C13H15F3O/c1-2-3-4-12(17)9-10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3 |
InChI Key |
LCKMTIUMEWLGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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